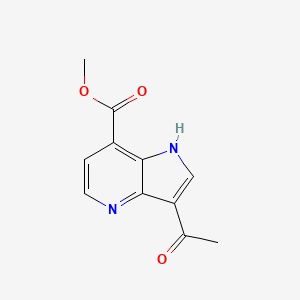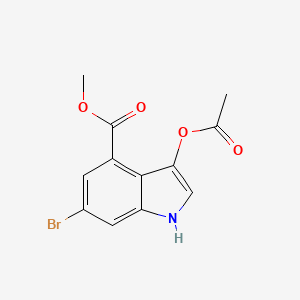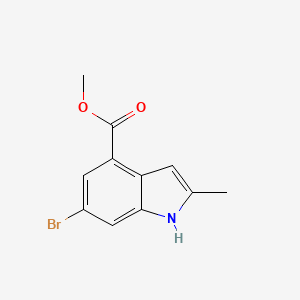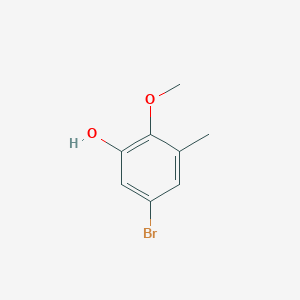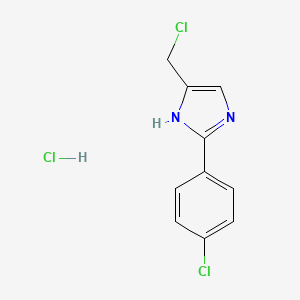
4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride
説明
4-(Chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride (CMCPI) is an organic compound with a wide range of applications in various areas of scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a biochemical tool for studying the mechanism of action of various biological processes. CMCPI has numerous advantages for lab experiments due to its high solubility and its ability to form complexes with other molecules.
科学的研究の応用
Synthesis of Imidazole Derivatives : The compound has been used in the synthesis of various imidazole derivatives. For instance, it has been involved in the synthesis of medetomidine, an α2-adrenergic agonist (Kudzma & Turnbull, 1991).
Corrosion Inhibition : Imidazole derivatives including this compound have been studied for their corrosion inhibition properties. Research has shown that they can provide high resistance and behave as mixed type inhibitors, useful in protecting metals like mild steel in acidic environments (Ouakki et al., 2019); (Ouakki et al., 2018).
Vibrational Spectroscopy : Studies have used Fourier-transform infrared spectroscopy (FT-IR), FT-Raman, and FT-NMR to analyze the structure and properties of compounds like 4-(4-Chlorophenyl)-1H-imidazole (Erdoğdu et al., 2012).
Antifungal Properties : Certain imidazole derivatives, closely related to 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride, have been found to exhibit potent antifungal properties, effective against infections like Candida albicans (Walker et al., 1978).
Catalysis and Chemical Reactions : This compound has been employed in studies exploring its use as a catalyst or reactant in various chemical reactions, such as in the preparation of 4-[4-(chloromethyl)styryl]-1,2-dimethyl-5-nitro-1H-imidazole (Primas et al., 2013).
Crystal Structure Analysis : There have been studies on the crystal structure and thermal behavior of related imidazole hydrochlorides, which are significant for understanding the physical and chemical properties of these compounds (Turpeinen et al., 1988).
特性
IUPAC Name |
5-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2.ClH/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7;/h1-4,6H,5H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBVGGWAJZPHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CCl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride | |
CAS RN |
1394041-11-2 | |
| Record name | 1H-Imidazole, 5-(chloromethyl)-2-(4-chlorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



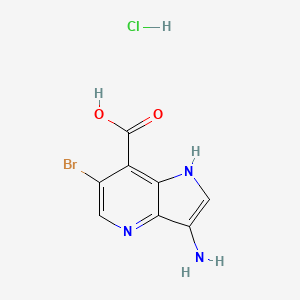
![[2-(2-Amino-phenyl)-thiazol-4-yl]-methanol hydrochloride](/img/structure/B1378217.png)


